5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one
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Overview
Description
5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one is a complex organic compound featuring a unique combination of functional groups, including a hydroxyl group, a pyrrolidine ring, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is to start with the construction of the isoquinolinone core, followed by the introduction of the thiophene and pyrrolidine moieties through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the isoquinolinone ring or the thiophene ring.
Substitution: The pyrrolidine and thiophene rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Isoquinolinone derivatives: Compounds containing the isoquinolinone core, such as isoquinolin-1(2H)-one and its various substituted derivatives.
Uniqueness
5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications.
Properties
CAS No. |
651030-26-1 |
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Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-hydroxy-4-[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C18H18N2O2S/c21-15-5-3-4-13-17(15)14(10-19-18(13)22)16-7-6-12(23-16)11-20-8-1-2-9-20/h3-7,10,21H,1-2,8-9,11H2,(H,19,22) |
InChI Key |
VLFFCMQASJXFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(S2)C3=CNC(=O)C4=C3C(=CC=C4)O |
Origin of Product |
United States |
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